molecular formula C23H37NO3 B4930684 ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate

ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate

Cat. No. B4930684
M. Wt: 375.5 g/mol
InChI Key: KKQJGFBCASOIAI-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate, also known as antioxidant 1010, is a phenolic antioxidant used in various industries. It is widely used in polymers, plastics, and rubber industries to prevent degradation of materials caused by oxidation.

Mechanism of Action

Antioxidant 1010 works by inhibiting the oxidation process. It acts as a free radical scavenger, neutralizing free radicals and preventing them from causing oxidative damage. Antioxidant 1010 also works by chelating metal ions, which can catalyze the oxidation process.
Biochemical and Physiological Effects:
Antioxidant 1010 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Antioxidant 1010 has also been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Antioxidant 1010 has several advantages for lab experiments. It is readily available and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with certain assays, and its effectiveness can vary depending on the type of material being studied.

Future Directions

There are several future directions for research on ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. One area of research is the development of new synthesis methods to improve the yield and purity of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. Another area of research is the development of new applications for ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010, particularly in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010 and its potential therapeutic applications.

Synthesis Methods

Antioxidant 1010 can be synthesized through a multi-step process. The first step involves the reaction of 3,5-di-tert-butylphenol with ethyl chloroformate to form ethyl 3,5-di-tert-butyl-4-hydroxybenzoate. The second step involves the reaction of ethyl 3,5-di-tert-butyl-4-hydroxybenzoate with piperidine to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate. The final step involves the esterification of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate with ethanol to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010.

Scientific Research Applications

Antioxidant 1010 has been extensively studied for its ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate properties. It has been shown to be effective in preventing oxidation of various materials, including polymers, plastics, and rubber. Antioxidant 1010 has also been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-8-27-21(26)16-10-9-11-24(14-16)15-17-12-18(22(2,3)4)13-19(20(17)25)23(5,6)7/h12-13,16,25H,8-11,14-15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQJGFBCASOIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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